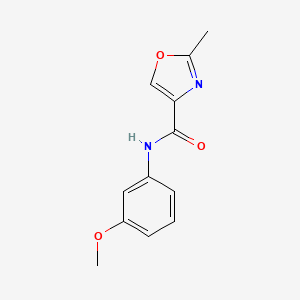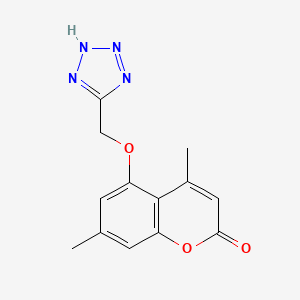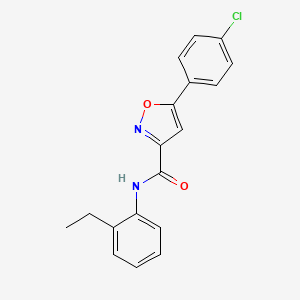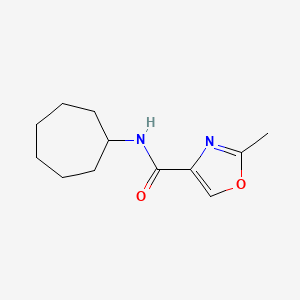
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor drug that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. Venetoclax selectively binds to BCL-2, causing apoptosis in cancer cells and inducing tumor regression.
Scientific Research Applications
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In CLL, Venetoclax has shown high response rates and durable remissions, even in patients with high-risk genetic abnormalities. In AML, Venetoclax has been used in combination with other drugs to induce remission in elderly patients who are not eligible for intensive chemotherapy. In MM, Venetoclax has shown promising results in combination with other drugs, particularly in patients with relapsed or refractory disease. Venetoclax is also being investigated for the treatment of other cancers, including non-Hodgkin lymphoma, breast cancer, and small cell lung cancer.
Mechanism of Action
Venetoclax selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The binding affinity of Venetoclax for BCL-2 is 1000 times higher than other anti-apoptotic proteins, making it a highly specific inhibitor of BCL-2. The mechanism of action of Venetoclax has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells in vitro and in vivo, leading to tumor regression and improved survival in animal models and clinical trials. The drug has also been shown to have minimal toxicity in normal cells, making it a promising treatment option for cancer patients. Venetoclax has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. The drug is metabolized by the liver and excreted primarily in the feces, with a half-life of approximately 17 hours.
Advantages and Limitations for Lab Experiments
Venetoclax has several advantages for lab experiments, including its high specificity for BCL-2, its ability to induce apoptosis in cancer cells, and its favorable pharmacokinetic profile. However, the drug also has some limitations, including its high cost, the need for specialized equipment to perform biochemical and biophysical studies, and the potential for off-target effects in normal cells.
Future Directions
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to the drug, allowing for personalized treatment of cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax, particularly in patients with refractory disease. Finally, the use of Venetoclax in combination with immunotherapy is an area of active investigation, as it may enhance the immune response against cancer cells and improve clinical outcomes.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-11(7-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHOWEIOBMYTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4462502.png)
![5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)

![3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}benzoic acid](/img/structure/B4462522.png)
![3-(1,3-benzodioxol-5-yl)-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}propanamide](/img/structure/B4462523.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4462527.png)
![5-isobutyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4462537.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4462552.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462554.png)
![1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4462555.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B4462559.png)

![4-[3-(4-morpholinylcarbonyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4462573.png)